molecular formula C10H21N B120775 2-Cyclohexyl-2-methylpropan-1-amine CAS No. 143689-08-1

2-Cyclohexyl-2-methylpropan-1-amine

Cat. No. B120775
Key on ui cas rn: 143689-08-1
M. Wt: 155.28 g/mol
InChI Key: FIMBUHZDDIODLB-UHFFFAOYSA-N
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Patent
US05190922

Procedure details

{1-(1-Phenylcyclopropyl)}methylamine (205 mg, 1.1 mmole) was hydrogenated using platinum-black (410 mg) in 20 mL of acetic acid under 4 atmospheres of hydrogen for 3 days. The same conditions were repeated 3 times to complete the reaction. 2-Cyclohexyl-2-methylpropylamine was isolated as an acetic acid salt in quantitative yield. This material (28.5 mg, 0.12 mmole) was coupled with Example 4 (100 mg, 0.1 mmole) by the EDC and HOBT method followed by deprotection and purification to afford pure title compound (51 mg, 47%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
410 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:10][NH2:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(O)(=O)C.[Pt]>[CH:1]1([C:7]([CH3:9])([CH3:8])[CH2:10][NH2:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
205 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
410 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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